Cas no 958452-37-4 (2-Bromoacridine-9-carbonitrile)

2-Bromoacridine-9-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromoacridine-9-carbonitrile
-
- インチ: 1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H
- InChIKey: UGBAKCWQKYMBDD-UHFFFAOYSA-N
- SMILES: C1C2C(=NC3C(C=2C#N)=CC=CC=3)C=CC=1Br
2-Bromoacridine-9-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR64741-1g |
2-Bromoacridine-9-carbonitrile |
958452-37-4 | 1g |
£74.00 | 2025-02-20 | ||
Apollo Scientific | OR64741-5g |
2-Bromoacridine-9-carbonitrile |
958452-37-4 | 5g |
£343.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529007-250mg |
2-Bromoacridine-9-carbonitrile |
958452-37-4 | 98% | 250mg |
¥1959.00 | 2024-04-23 | |
abcr | AB598083-250mg |
2-Bromoacridine-9-carbonitrile; . |
958452-37-4 | 250mg |
€75.60 | 2024-07-19 | ||
Apollo Scientific | OR64741-250mg |
2-Bromoacridine-9-carbonitrile |
958452-37-4 | 250mg |
£20.00 | 2025-02-20 | ||
Cooke Chemical | LN8673558-250mg |
958452-37-4 | 2-Bromoacridine-9-carbonitrile | 250mg |
RMB 1120.00 | 2025-02-21 | ||
abcr | AB598083-1g |
2-Bromoacridine-9-carbonitrile; . |
958452-37-4 | 1g |
€171.70 | 2024-07-19 | ||
abcr | AB598083-5g |
2-Bromoacridine-9-carbonitrile; . |
958452-37-4 | 5g |
€650.50 | 2024-07-19 |
2-Bromoacridine-9-carbonitrile 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-Bromoacridine-9-carbonitrileに関する追加情報
Comprehensive Guide to 2-Bromoacridine-9-carbonitrile (CAS No. 958452-37-4): Properties, Applications, and Research Insights
2-Bromoacridine-9-carbonitrile (CAS No. 958452-37-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule, featuring a bromo substituent and a carbonitrile functional group, serves as a versatile intermediate for synthesizing advanced materials and bioactive molecules. Its unique structure enables applications in fluorescence probes, organic electronics, and medicinal chemistry, aligning with current trends in sustainable chemistry and precision drug design.
Researchers increasingly explore 2-Bromoacridine-9-carbonitrile for its photophysical properties, particularly in OLED development and bioimaging. The compound’s acridine core contributes to its ability to intercalate with DNA, making it relevant for studies in anticancer agent discovery. Recent publications highlight its role in designing small-molecule inhibitors targeting protein-protein interactions, a hot topic in drug discovery forums and AI-driven molecular modeling platforms.
From a synthetic perspective, CAS No. 958452-37-4 offers reactivity at both the bromine and nitrile sites, facilitating cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig transformations. This adaptability answers frequent search queries such as “acridine derivatives for catalysis” or “nitrile-containing building blocks”. Environmental scientists also investigate its degradation pathways to address concerns about green chemistry and persistent organic pollutants.
The compound’s crystalline form and solubility profile (DMSO-soluble, sparingly soluble in water) are critical for formulation scientists. Analytical techniques like HPLC purity testing and NMR characterization are commonly discussed in supplier databases, reflecting user interest in quality control metrics. Patent analyses reveal growing use in photocatalysts and electroluminescent materials, tying into renewable energy trends.
Safety data sheets emphasize standard laboratory precautions for 2-Bromoacridine-9-carbonitrile, though it’s not classified as hazardous under major regulatory frameworks. This positions it as a safer alternative to traditional polycyclic aromatic hydrocarbons in academic labs. Suppliers often highlight its stability under inert atmospheres, addressing FAQs about storage conditions for nitrile compounds.
Emerging applications include its use as a precursor for metal-organic frameworks (MOFs) and covalent organic polymers (COPs), areas dominating materials science literature. Computational chemists leverage its structural features in QSAR studies, responding to the demand for AI-assisted molecular design tools. The compound’s UV-Vis absorption maxima around 350–400 nm also make it valuable for solar cell research.
In summary, 2-Bromoacridine-9-carbonitrile (CAS No. 958452-37-4) bridges multiple disciplines, from medicinal chemistry to nanotechnology. Its commercial availability through specialty chemical vendors meets the needs of researchers investigating structure-activity relationships or supramolecular architectures. As interest grows in multifunctional organic semiconductors, this compound’s relevance will likely expand further.
958452-37-4 (2-Bromoacridine-9-carbonitrile) Related Products
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 16790-93-5(19(S)-Hydroxyconopharyngine)
- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 39012-20-9(Picroside II)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)
- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)
